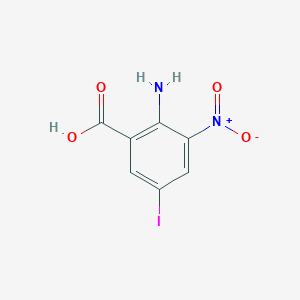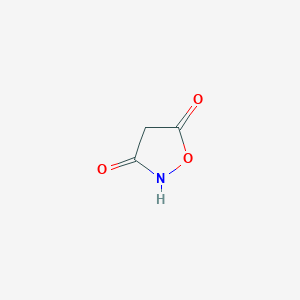
isoxazolidine-3,5-dione
Vue d'ensemble
Description
Isoxazolidine-3,5-dione is a heterocyclic compound that belongs to the azole family. It contains oxygen and nitrogen atoms in the 1,2-positions of its five-membered ring. This compound is known for its significant role as a building block in the synthesis of bioactive molecules and natural products . This compound derivatives, such as Reglitazar, have been developed for medical applications, including the treatment of diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoxazolidine-3,5-dione can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrones with olefins. This reaction is often catalyzed by nickel (II) and can achieve high regioselectivity and yield . Another method involves the cycloaddition of nitrones and nitrile oxides to indenone, followed by a selective Schmidt reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts, such as nickel (II), and the selection of appropriate auxiliary groups for nitrones and alkenes are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include electron-deficient olefins, nitrones, and nitrile oxides. Reaction conditions often involve mild temperatures and the presence of catalysts, such as nickel (II) .
Major Products Formed
The major products formed from these reactions include various functionalized isoxazolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Isoxazolidine-3,5-dione has a wide range of scientific research applications, including:
Mécanisme D'action
Isoxazolidine-3,5-dione exerts its effects through various molecular targets and pathways. For example, Reglitazar, an this compound derivative, acts as an agonist of peroxisome proliferator-activated receptors (PPAR) gamma and alpha. This activation leads to hypoglycemic and triglyceride-lowering effects, making it useful in the treatment of diabetes .
Comparaison Avec Des Composés Similaires
Isoxazolidine-3,5-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Both compounds have hypoglycemic effects, but this compound derivatives like Reglitazar are non-thiazolidinediones and have shown stronger triglyceride-lowering effects.
Isoxazole: Isoxazolidine and isoxazole rings are present in various natural products and pharmaceutically interesting compounds.
This compound stands out due to its unique structure and versatile applications in organic synthesis, medicinal chemistry, and industrial production.
Propriétés
IUPAC Name |
1,2-oxazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHVTLRWCQYFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620526 | |
| Record name | 1,2-Oxazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115344-44-0 | |
| Record name | 1,2-Oxazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


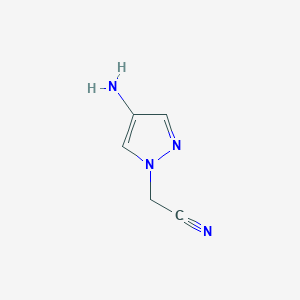
![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)

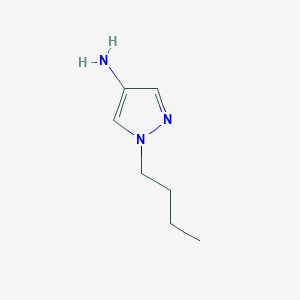
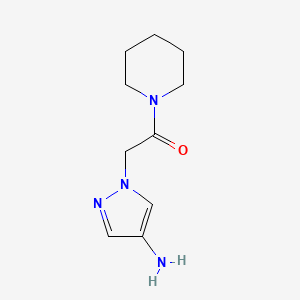

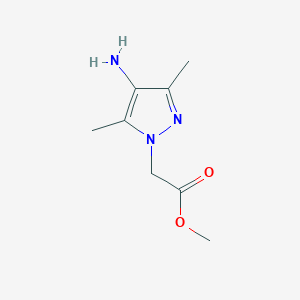
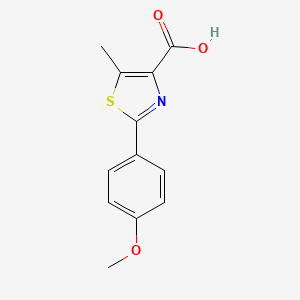


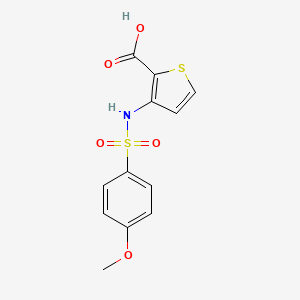
![2-[Cyclopentyl(methyl)amino]ethanol](/img/structure/B3085314.png)

